molecular formula C9H16O2 B1581841 3-Nonenoic acid CAS No. 4124-88-3

3-Nonenoic acid

Cat. No.: B1581841
CAS No.: 4124-88-3
M. Wt: 156.22 g/mol
InChI Key: ZBPYTVBKHKUNHG-UHFFFAOYSA-N
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Description

3-Nonenoic acid is an organic compound with the molecular formula C₉H₁₆O₂. It is a nine-carbon unsaturated fatty acid characterized by a double bond at the third carbon position. This compound is a colorless to pale yellow liquid with a slightly pungent odor. It is used in various chemical and industrial applications due to its unique properties.

Chemical Reactions Analysis

3-Nonenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄) or ozone (O₃) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Acid Catalysts: Sulfuric acid (H₂SO₄) for esterification reactions.

Major Products Formed:

    Nonanoic Acid: From oxidation.

    Nonanol: From reduction.

    Esters: From esterification.

Scientific Research Applications

3-Nonenoic acid has several applications in scientific research:

Comparison with Similar Compounds

3-Nonenoic acid can be compared with other similar compounds such as:

Uniqueness: this compound’s unique structure, with a double bond at the third carbon position, gives it distinct chemical properties and reactivity compared to its saturated and differently unsaturated counterparts.

Properties

CAS No.

4124-88-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

non-3-enoic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)

InChI Key

ZBPYTVBKHKUNHG-UHFFFAOYSA-N

SMILES

CCCCCC=CCC(=O)O

Canonical SMILES

CCCCCC=CCC(=O)O

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-nonenoic acid ethyl ester in fruit aroma?

A1: Research indicates that this compound ethyl ester plays a crucial role in the aroma profile of Chaenomeles sinensis fruits during storage. While initially not a dominant aroma component, its relative content significantly increases over time. After 90 days of storage at 8°C, it becomes a critical aroma component, reaching 21.67% of the total volatile compounds. This suggests that the esterification of this compound during storage contributes to the evolving aroma profile of the fruit. []

Q2: Can you describe a synthetic route for producing 2-nonen-4-olide, a related compound, and its odor profile?

A2: 2-nonen-4-olide, structurally similar to this compound, can be synthesized efficiently in three steps starting from heptanal. First, a Knoevenagel condensation of malonic acid and heptanal yields (E)-3-nonenoic acid. This is followed by oxidation with performic acid, leading to 3-hydroxynonan-4-olide via a process involving lactonization. Finally, reacting the lactone with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) results in the elimination product, 2-nonen-4-olide. [] This compound exhibits an oily, coconut-like, and rancid odor, as confirmed by GC-olfactory analysis and sniffing blotter tests. []

Q3: Are there any studies on the autoxidation of this compound methyl ester?

A3: While the provided research doesn't directly investigate this compound, a study explored the autoxidation of its close analog, this compound methyl ester, in the presence of methanol and protons. [] This research aimed to understand the oxidative degradation pathways and the influence of reaction conditions on the formation of hydroperoxide isomers. This information could be valuable when considering the stability and potential degradation products of this compound itself, especially in similar conditions.

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